molecular formula C11H9ClN2O B13105582 3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol

3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol

Katalognummer: B13105582
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: BMZRKPLTRDKQIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol is a chemical compound with the molecular formula C11H9ClN2O. It is a member of the cyclopenta[g]cinnolin family, characterized by a fused ring structure that includes a cyclopentane ring and a cinnoline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to chlorination and subsequent cyclization to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-6H-cyclopenta[g]cinnolin-4-ol: Lacks the dihydro moiety, which may affect its reactivity and biological activity.

    7,8-Dihydro-6H-cyclopenta[g]cinnolin-4-ol:

Uniqueness

3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol is unique due to the presence of both the chlorine atom and the dihydro moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

3-chloro-1,6,7,8-tetrahydrocyclopenta[g]cinnolin-4-one

InChI

InChI=1S/C11H9ClN2O/c12-11-10(15)8-4-6-2-1-3-7(6)5-9(8)13-14-11/h4-5H,1-3H2,(H,13,15)

InChI-Schlüssel

BMZRKPLTRDKQIP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(C=C2C1)NN=C(C3=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.